molecular formula C4H5NS B12961234 Thiophen-2(3H)-imine

Thiophen-2(3H)-imine

Cat. No.: B12961234
M. Wt: 99.16 g/mol
InChI Key: BBQWIRWKYMBILV-UHFFFAOYSA-N
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Description

Thiophen-2(3H)-imine is a heterocyclic compound featuring a five-membered thiophene ring with an imine group at the 2-position. These analogs highlight the importance of the imine moiety in modulating reactivity, stability, and biological activity .

Properties

Molecular Formula

C4H5NS

Molecular Weight

99.16 g/mol

IUPAC Name

3H-thiophen-2-imine

InChI

InChI=1S/C4H5NS/c5-4-2-1-3-6-4/h1,3,5H,2H2

InChI Key

BBQWIRWKYMBILV-UHFFFAOYSA-N

Canonical SMILES

C1C=CSC1=N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiophen-2(3H)-imine can be synthesized through several methods. One common approach involves the cyclization of 1,4-diketones in the presence of a sulfur source, such as Lawesson’s reagent . Another method includes the use of multicomponent reactions, such as the Ugi-3CR reaction, which involves the simultaneous addition of homocysteine, isonitrile, and ketone .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Thiophen-2(3H)-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Lewis acids like aluminum chloride (AlCl3) are often employed.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of thiophen-2(3H)-imine involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, thiophene derivatives have been shown to inhibit kinases and modulate estrogen receptors . The exact mechanism depends on the specific structure and functional groups present in the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Thiophen-2(3H)-imine with three classes of structurally related compounds: benzo-fused thiophen-imines , thiazole/oxazole-imines , and substituted thiophene derivatives . Key differences in synthesis, stability, and applications are outlined.

Stability and Electronic Properties

  • Benzo[c]thiophen-1(3H)-imine: Exhibits stereochemical stability due to fused aromatic rings, forming sole stereoisomers during cyclization .
  • Thiazole-imines: Substituents on the thiazole ring (e.g., –NO₂, –CF₃) significantly alter electronic properties. For example, electron-withdrawing groups reduce HOMO-LUMO gaps (3.5–4.2 eV), favoring charge transfer in solvents like ethanol .
  • This compound (hypothetical) : Predicted to have higher reactivity than benzo-fused analogs due to the absence of aromatic stabilization. The imine group may participate in tautomerism or nucleophilic attacks, limiting stability .

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